molecular formula C8H8ClN3 B3078962 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1057672-77-1

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3078962
CAS No.: 1057672-77-1
M. Wt: 181.62 g/mol
InChI Key: NJYNJEXXULEPRX-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS: 175201-94-2) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with methyl substituents at the 1- and 3-positions and a chlorine atom at the 4-position. Its molecular formula is C₉H₈ClN₃O₂ (for the carboxylic acid derivative) , and it serves as a versatile intermediate in medicinal chemistry. The compound is synthesized via nucleophilic displacement reactions or condensation with aniline derivatives . Key applications include its role in developing antileishmanial agents , nucleoside analogs , and kinase inhibitors . Its derivatives often exhibit modified solubility, bioavailability, and target affinity due to substituent variations at the 4- and 5-positions .

Properties

IUPAC Name

4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-7-6(9)3-4-10-8(7)12(2)11-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYNJEXXULEPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=CC(=C12)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601238531
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057672-77-1
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057672-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-pyrazoles with suitable reagents under controlled conditions. For instance, the reaction of 4-amino-1,3-dimethylpyrazole with chloroacetyl chloride in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is highlighted through comparisons with related pyrazolopyridine and pyridopyrimidine analogs:

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Biological Activity/Application Key Findings/Data References
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine 1,3-dimethyl; 4-Cl Antileishmanial, nucleoside precursor IC₅₀ = 0.12–0.39 µM (Leishmania amazonensis); moderate cytotoxicity (L1210 cells)
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine core; 4-Cl Kinase inhibitor scaffold Used in ATP-competitive kinase inhibitors; similar log P (hydrophobicity)
5-Chloro-1H-pyrazolo[3,4-b]pyridine 5-Cl instead of 4-Cl Unspecified therapeutic applications Lower similarity score (0.78 vs. 0.83) in structural analogs
4-Amino-1H-pyrazolo[3,4-b]pyridine 4-NH₂ instead of 4-Cl Nucleoside synthesis (antiviral agents) Enhanced water solubility; reduced cytotoxicity vs. 4-Cl analogs
3'-Diethylaminomethyl-4-anilino derivatives 4-anilino; 3'-diethylaminomethyl Anti-Leishmania agents Highest activity: IC₅₀ = 0.12 µM (superior to amodiaquine)
4-Chloro-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine core Kinase inhibitor intermediates Distinct core reduces steric hindrance; used in kinase-targeted drug discovery

Key Comparison Points

Substituent Effects on Bioactivity The 4-chloro group in 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine enhances electrophilicity, facilitating nucleophilic displacement reactions (e.g., with anilines or amines) to generate bioactive derivatives . In contrast, 4-amino analogs exhibit reduced cytotoxicity, making them preferable for antiviral nucleosides . 3'-Diethylaminomethyl substitution on 4-anilino derivatives increases antileishmanial potency (IC₅₀ = 0.12 µM) by improving membrane permeability and target binding .

Core Heterocycle Modifications

  • Pyrazolo[3,4-b]pyridine derivatives (e.g., 4-chloro-1,3-dimethyl) show broader applications in antiparasitic and anticancer research compared to pyrazolo[3,4-d]pyrimidines, which are more kinase-selective .
  • Replacing the pyrazolo core with pyrrolo[2,3-b]pyridine (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine) alters steric and electronic properties, enabling distinct kinase interactions .

Physicochemical Properties

  • The log P (hydrophobicity) of 4-chloro-1,3-dimethyl derivatives is optimized for membrane penetration, whereas carboxylic acid derivatives (e.g., 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid) exhibit increased polarity for solubility .

Synthetic Flexibility

  • 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is synthesized via Mannich-type reactions or nucleophilic displacement , while 4-chloro-1H-pyrazolo[3,4-d]pyrimidines require multistep cyclization .

Biological Activity

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine class, known for diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

  • Molecular Formula : C9H8ClN3O2
  • Molecular Weight : 225.63 g/mol
  • CAS Number : 175201-94-2

Anticancer Properties

Recent studies have identified derivatives of pyrazolo[3,4-b]pyridine as potent inhibitors of various cancer cell lines. For instance, a study highlighted the structure-activity relationship (SAR) of these compounds, demonstrating that modifications could enhance their inhibitory effects on tumor growth. Specifically, compound 15y , a derivative of this class, exhibited an IC50 value of 0.2 nM against TBK1 (TANK-binding kinase 1), indicating its potential as a lead compound for cancer therapy .

Inhibition of TBK1

The inhibition of TBK1 is particularly relevant in the context of cancer and immune responses. The aforementioned study showed that compound 15y effectively inhibited TBK1 downstream signaling pathways in THP-1 and RAW264.7 cells, which are important models for studying immune responses and cancer proliferation . This suggests that 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives may play a crucial role in developing treatments targeting TBK1-related pathways.

Antiproliferative Effects

In vitro studies have demonstrated that compounds within this class can significantly inhibit cellular proliferation in various cancer cell lines such as A172, U87MG (glioblastoma), A375 (melanoma), and Panc0504 (pancreatic cancer). For instance, certain derivatives showed micromolar antiproliferation effects across these cell lines, indicating their broad-spectrum potential against different types of cancer .

Structure-Activity Relationship (SAR)

The SAR analysis has been pivotal in understanding how modifications to the pyrazolo[3,4-b]pyridine scaffold affect biological activity. Key findings include:

  • Substituents at specific positions on the pyrazole ring can enhance selectivity and potency.
  • Methyl groups at the 1 and 3 positions contribute significantly to the biological activity by stabilizing interactions with target proteins.

Case Studies

CompoundActivityIC50 ValueCell Lines Tested
15yTBK1 Inhibitor0.2 nMTHP-1, RAW264.7
Compound AAntiproliferativeµM rangeA172, U87MG
Compound BCDK Inhibitor0.36 µM (CDK2)HeLa, HCT116

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

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